7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives, which are characterized by a unique bicyclic structure consisting of a benzene ring fused to a pyrone ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is classified as a chromenone derivative, which indicates its structural relationship to chromenes and flavonoids. This classification is significant as it often correlates with specific biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach includes:
The reaction conditions often require:
The molecular structure of 7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one features:
The structural representation can be described using various chemical notations:
InChI=1S/C28H24ClFO5/c1-18(29)20-12-13(21(30)25(20)34)15(3)14(19(31)4)10-11-22(32)26(35)27(36)23(11)24(18)33/h10,12,14,18,25H,1,3,4,20H2
This detailed notation provides insight into the compound's connectivity and stereochemistry.
7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can participate in several chemical reactions:
Common reagents for these reactions include:
These reactions can be optimized using specific solvents and temperature conditions to enhance yields.
The mechanism of action for 7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is primarily linked to its interactions at the molecular level:
Key physical properties include:
Relevant chemical properties encompass:
Data regarding melting points, boiling points, and specific heat capacities are essential for practical applications but are not widely documented in available literature.
7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific uses:
This compound represents an intriguing area for further research due to its diverse potential applications across multiple fields of science.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0